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Abstract
CCT239065 is a potent and selective, orally bioavailable small-molecule inhibitor of the V600E

mutant BRAF kinase, a key driver in a significant proportion of melanomas and other cancers.

Developed at The Institute of Cancer Research, London, this pyridopyrazinone-based

compound has demonstrated significant anti-tumor activity in preclinical models. This technical

guide provides a comprehensive overview of the discovery, mechanism of action, and

preclinical development of CCT239065, including detailed experimental protocols and

quantitative data to support further research and development efforts in the field of targeted

cancer therapy.

Introduction
The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation,

differentiation, and survival.[1] Hyperactivation of this pathway due to mutations is a common

event in human cancers. The V600E mutation in the BRAF kinase, present in approximately

50-70% of melanomas, leads to constitutive activation of the pathway, driving uncontrolled cell

growth.[2] CCT239065 was developed as a type II inhibitor that selectively targets the inactive

conformation of the V600E mutant BRAF, offering a promising therapeutic strategy for cancers

harboring this mutation.[2]
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Discovery and Medicinal Chemistry
CCT239065, with the chemical name 1-(5-tert-butyl-1-(p-tolyl)-1H-pyrazol-5-yl)-3-(2-fluoro-4-

((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea, emerged from a drug discovery

program focused on developing novel inhibitors of BRAF. The medicinal chemistry effort

centered on a disubstituted pyrazine scaffold, leading to the identification of a nanomolar lead

compound. Further optimization of this scaffold, particularly focusing on the hinge-binding

moiety and the allosteric binding pocket, resulted in the synthesis of CCT239065. This

compound exhibited potent enzymatic and cellular activity against V600E BRAF, coupled with

favorable pharmacokinetic properties.

Mechanism of Action
CCT239065 is a potent inhibitor of the V600E mutant BRAF kinase.[2] It selectively binds to the

inactive (DFG-out) conformation of the kinase, preventing its activation and subsequent

downstream signaling through the MEK and ERK kinases. This inhibition of the MAPK pathway

ultimately leads to decreased cell proliferation and induction of apoptosis in cancer cells with

the BRAF V600E mutation.

Signaling Pathway
The following diagram illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and the

point of inhibition by CCT239065.
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Caption: The RAS/RAF/MEK/ERK signaling pathway with CCT239065 inhibition of BRAF

V600E.
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Preclinical Data
The preclinical evaluation of CCT239065 demonstrated its potent and selective inhibitory

activity against V600E BRAF, leading to anti-proliferative effects in mutant cancer cell lines and

tumor growth inhibition in vivo.

Quantitative Data
Parameter Value Assay

V600E BRAF IC50 12 nM Enzymatic Assay

CRAF IC50 >10,000 nM Enzymatic Assay

WM266.4 (BRAF V600D) GI50 0.2 µM Cell Proliferation Assay

A375 (BRAF V600E) GI50 0.5 µM Cell Proliferation Assay

Colo205 (BRAF V600E) GI50 0.3 µM Cell Proliferation Assay

SW620 (Wild-type BRAF) GI50 >10 µM Cell Proliferation Assay

Oral Bioavailability (Mouse) 71% Pharmacokinetic Study

Experimental Protocols
Detailed methodologies for the key experiments conducted during the discovery and preclinical

development of CCT239065 are provided below.

BRAF V600E Enzymatic Inhibition Assay
Objective: To determine the in vitro inhibitory activity of CCT239065 against the V600E mutant

BRAF kinase.

Protocol:

Recombinant human V600E BRAF enzyme was expressed and purified.

The kinase reaction was performed in a 96-well plate format in a final volume of 50 µL

containing kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, and 0.01%

Triton X-100), 10 µM ATP, and 1 µg of MEK1 as a substrate.
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CCT239065 was serially diluted in DMSO and added to the wells to achieve a final

concentration range of 0.1 nM to 100 µM.

The reaction was initiated by the addition of the enzyme and incubated for 30 minutes at

30°C.

The reaction was terminated by the addition of 20 µL of 100 mM EDTA.

The amount of phosphorylated MEK1 was quantified using a phospho-MEK1 specific

antibody in an ELISA format.

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic

equation.

Cell Proliferation Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of CCT239065 on various cancer cell lines.

Protocol:

Human cancer cell lines with known BRAF mutation status (e.g., WM266.4, A375, Colo205,

SW620) were seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed

to adhere overnight.

CCT239065 was serially diluted in culture medium and added to the cells.

Cells were incubated with the compound for 72 hours at 37°C in a humidified atmosphere

with 5% CO₂.

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well

and incubated for a further 4 hours.

The medium was then removed, and the formazan crystals were dissolved in 100 µL of

DMSO.

The absorbance was measured at 570 nm using a microplate reader.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b582679?utm_src=pdf-body
https://www.benchchem.com/product/b582679?utm_src=pdf-body
https://www.benchchem.com/product/b582679?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b582679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The GI50 (concentration for 50% growth inhibition) values were determined from dose-

response curves.

Western Blot Analysis
Objective: To confirm the inhibition of downstream signaling from BRAF V600E by CCT239065.

Protocol:

WM266.4 melanoma cells were treated with varying concentrations of CCT239065 for 2

hours.

Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

Protein concentration was determined using a BCA protein assay.

Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a

PVDF membrane.

The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

The membrane was incubated overnight at 4°C with primary antibodies against phospho-

MEK, total MEK, phospho-ERK, total ERK, and a loading control (e.g., β-actin).

After washing with TBST, the membrane was incubated with HRP-conjugated secondary

antibodies for 1 hour at room temperature.

Bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Mouse Xenograft Efficacy Study
Objective: To evaluate the in vivo anti-tumor efficacy of orally administered CCT239065.

Protocol:

Female BALB/c nude mice were subcutaneously inoculated with 5 x 10⁶ WM266.4 human

melanoma cells.
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When tumors reached an average volume of 150-200 mm³, mice were randomized into

vehicle control and treatment groups.

CCT239065 was formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and

administered orally once daily at a dose of 50 mg/kg.

Tumor volume and body weight were measured twice weekly. Tumor volume was calculated

using the formula: (length x width²)/2.

The study was continued for a predefined period (e.g., 21 days) or until tumors in the control

group reached a predetermined size.

At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., Western

blotting for p-ERK).
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Caption: A logical workflow diagram illustrating the key experimental stages in the discovery

and preclinical development of CCT239065.

Conclusion
CCT239065 is a potent and selective inhibitor of the V600E mutant BRAF kinase with

promising preclinical activity. The data presented in this technical guide, including its

mechanism of action, quantitative potency, and in vivo efficacy, underscore its potential as a

therapeutic agent for BRAF V600E-mutant cancers. The detailed experimental protocols

provided herein are intended to facilitate further investigation and development of this and

similar targeted therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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